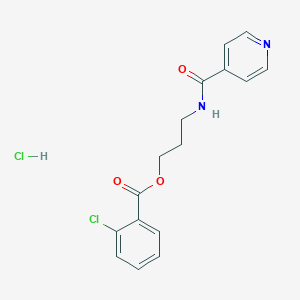

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

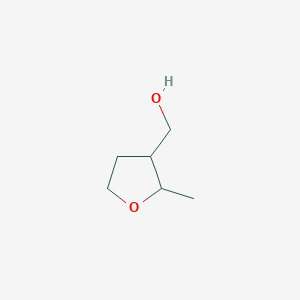

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . The 4-chlorophenyl group indicates the presence of a phenyl ring with a chlorine atom at the 4th position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using palladium-catalyzed reactions . The Boc group can be introduced using Boc anhydride or Boc2O in the presence of a base .Molecular Structure Analysis

The molecular structure would consist of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The Boc group would be attached at the 1-position, and the 4-chlorophenyl group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the Boc group could increase the overall molecular weight and size of the compound .Scientific Research Applications

Organic Synthesis and Modification

- Dimerization of Urethane-Protected Amino Acid N-Carboxanhydrides : The tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids undergo base-induced dimerization in aprotic media to form pyrrolidine analogs. This reaction can lead to different isomers based on the nature of the base used. For example, lithium bis(trimethylsilyl)amide leads to a specific isomer, illustrating the tert-butyloxycarbonyl group's role in directing synthesis and protecting functionalities during reactions (Leban & Colson, 1996).

Polymer Science

- Synthesis of Ortho-Linked Polyamides : Compounds derived from tert-butylcatechol have been used to synthesize polyamides with flexible main-chain ether linkages. These polymers exhibit high thermal stability and solubility in polar solvents, indicating the potential of tert-butyl groups in enhancing polymer properties (Hsiao, Yang, & Chen, 2000).

Material Chemistry

- Synthesis of Pyrrolidine Derivatives : The tert-butylcarbonyl group has been employed in the synthesis of pyrrolidine derivatives, serving as a protective group that influences the reactivity and selectivity of reactions. This includes the palladium-catalyzed coupling of arylboronic acids with partially reduced pyridine derivatives, highlighting its utility in the synthesis of complex organic molecules (Wustrow & Wise, 1991).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid involves the synthesis of the pyrrole ring followed by the introduction of the tert-butoxycarbonyl and 4-chlorophenyl groups. The carboxylic acid group is then introduced through a final reaction step.", "Starting Materials": [ "4-chloroaniline", "acetylacetone", "tert-butyl chloroformate", "sodium hydride", "ethyl acetate", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylpyrrole", "4-chloroaniline is reacted with acetylacetone in the presence of sodium hydride and ethyl acetate to form 4-chlorophenylpyrrole.", "Step 2: Introduction of tert-butoxycarbonyl group", "4-chlorophenylpyrrole is reacted with tert-butyl chloroformate in the presence of sodium hydride and ethyl acetate to introduce the tert-butoxycarbonyl group.", "Step 3: Introduction of carboxylic acid group", "The tert-butoxycarbonyl group is removed using hydrochloric acid and the resulting intermediate is reacted with sodium hydroxide and methanol to introduce the carboxylic acid group.", "Step 4: Purification", "The product is purified using diethyl ether, sodium bicarbonate, sodium chloride, and water." ] } | |

CAS RN |

791625-60-0 |

Molecular Formula |

C16H18ClNO4 |

Molecular Weight |

323.77 |

IUPAC Name |

3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid |

InChI |

InChI=1S/C16H18ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,19,20) |

InChI Key |

DRFIEAMQJRVINN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(C(=C1)C(=O)O)C2=CC=C(C=C2)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2707300.png)

![Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2707303.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid](/img/structure/B2707308.png)

![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2707315.png)

![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)

![2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2707320.png)